(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC16543220
Molecular Formula: C46H55N11O7S
Molecular Weight: 906.1 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid -](/images/structure/VC16543220.png)
Specification
Molecular Formula | C46H55N11O7S |
---|---|
Molecular Weight | 906.1 g/mol |
IUPAC Name | 2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64) |
Standard InChI Key | ITHDAFCBITUNSR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |
Introduction
Structural Characterization
Molecular Architecture
The compound is a linear hexapeptide with a C-terminus carboxylic acid and N-terminus amino group. Its backbone includes six amino acid residues interconnected via peptide bonds, with stereochemical configurations specified for each chiral center (Table 1). Key functional groups include:
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Imidazole ring (histidine residue).
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Thiol group (cysteine residue).
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Aromatic side chains (phenylalanine and tryptophan residues).
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Amino group (lysine residue).
Position | Amino Acid Residue | Stereochemistry | Functional Group |
---|---|---|---|
1 | Histidine | (2S) | Imidazole ring |
2 | Cysteine | (2R) | Thiol (-SH) |
3 | Lysine | (2S) | Amino (-NH₂) |
4 | Phenylalanine | (2S) | Phenyl group |
5 | Tryptophan | (2S) | Indole ring |
6 | Tryptophan | (2S) | Indole ring |
Table 1: Amino Acid Residues, Stereochemistry, and Functional Groups
The compound’s molecular formula is C₄₆H₅₅N₁₁O₇S, with a molecular weight of 906.1 g/mol, as inferred from similar peptides . The cysteine residue’s thiol group and lysine’s amino group enable potential metal coordination or covalent modifications .
Synthesis and Stereochemistry
Synthetic Routes
The peptide is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, employing Fmoc/t-Bu protection strategies. Key steps include:
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Activation of carboxylic acid groups using coupling reagents (e.g., HATU, DCC).
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Deprotection of Fmoc groups with piperidine.
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Cyclization or stapling (if applicable) to enhance stability .
The stereochemistry is enforced during synthesis by using chiral amino acid derivatives. For example, the (2S)-configuration of histidine is maintained via enantiomerically pure starting materials .
Stereochemical Challenges
The (2R)-configured cysteine residue introduces stereochemical complexity, requiring precise control during synthesis. Misincorporation at this position could disrupt disulfide bond formation or metal-binding properties .
Functional Groups and Reactivity
Key Functional Groups
The peptide’s reactivity is governed by its side chains:
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Cysteine thiol: Participates in redox reactions or forms disulfide bonds.
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Histidine imidazole: Acts as a metal-binding site (e.g., Cu²⁺, Zn²⁺) .
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Tryptophan indole: Engages in π-π stacking or hydrophobic interactions.
Metal Coordination
The histidine residue mimics natural copper-binding peptides like GHK-Cu . In vitro studies suggest potential applications in metal ion chelation therapies or antioxidant systems.
Biological Activity and Applications
HIV Integrase Inhibition
Peptides with similar sequences (e.g., HCKFWW) inhibit HIV integrase with IC₅₀ values ~2 µM . The compound’s tryptophan residues may enhance binding to viral proteins via hydrophobic interactions.
Table 2: Biological Activity of Related Peptides
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